REACTION_CXSMILES
|
[CH:1]([C:3]1[C:7]2[NH:8][C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:10][C:6]=2[O:5][CH:4]=1)=[CH2:2]>CCOC(C)=O.[Pd]>[CH2:1]([C:3]1[C:7]2[NH:8][C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:10][C:6]=2[O:5][CH:4]=1)[CH3:2]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The system was evacuated
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Type
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ADDITION
|
Details
|
refilled three times with H2 before hydrogenating at rt for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration over Celite®
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (0-10% EtOAc/heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=COC2=C1NC(=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |